molecular formula C13H17N3 B1326561 7-Methyl-2-piperidin-3-yl-1H-benzimidazole CAS No. 933682-42-9

7-Methyl-2-piperidin-3-yl-1H-benzimidazole

Cat. No. B1326561
CAS RN: 933682-42-9
M. Wt: 215.29 g/mol
InChI Key: JHOBRCDZOVISOK-UHFFFAOYSA-N
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Description

7-Methyl-2-piperidin-3-yl-1H-benzimidazole (7-MPB) is a heterocyclic compound belonging to the class of benzimidazoles. It is a colorless crystalline solid that is soluble in organic solvents. 7-MPB has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry and biochemistry.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Benzimidazole derivatives, including those related to 7-Methyl-2-piperidin-3-yl-1H-benzimidazole, have demonstrated significant antimicrobial and antifungal properties. For instance, a study found that 2-piperidin-4-yl-benzimidazoles exhibit broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, particularly enterococci, marking them as potential new antibacterial agents (He et al., 2003). Similarly, benzimidazole and piperazine derivatives show moderate antifungal activity, hinting at their potential in developing new antifungal agents (Gadhave et al., 2012).

Anticancer Potential

Derivatives of benzimidazole have shown promising results in cancer treatment. A study synthesized 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents that exhibited potent activity against a wide range of cancer lines, with minimal cytotoxicity against normal cells (Mamedov et al., 2022). Another research highlighted the synthesis and in vitro antiproliferative activity of novel 2-arylideneaminobenzimidazole derivatives against human leukemia and cancer cell lines, showing significant potential for cancer therapy (Nowicka et al., 2015).

Corrosion Inhibition

In the industrial sector, benzimidazole derivatives have been studied for their role in corrosion inhibition. For example, certain benzimidazole derivatives have been identified as effective corrosion inhibitors for steel in acidic environments, showcasing their practical applications in industrial maintenance and safety (Yadav et al., 2016).

properties

IUPAC Name

4-methyl-2-piperidin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-4-2-6-11-12(9)16-13(15-11)10-5-3-7-14-8-10/h2,4,6,10,14H,3,5,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOBRCDZOVISOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-piperidin-3-yl-1H-benzimidazole

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